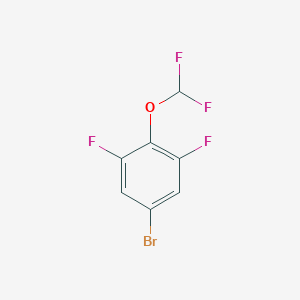

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a similar compound, 5-bromo-2-(difluoromethoxy)pyridine, has been reported . The molecular formula is C6H4BrF2NO, and the InChI code is 1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-bromo-2-(difluoromethoxy)pyridine, have been reported. The molecular weight is 224.00 g/mol, and it has a topological polar surface area of 22.1 Ų .Applications De Recherche Scientifique

Application in Palladium-Catalyzed Direct Arylations

- Summary of the Application : This compound has been used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in this process was explored .

- Methods of Application : The procedure involves the use of only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .

- Results or Outcomes : This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Application in Synthesis of 5-bromo-2-(difluoromethoxy)pyrimidine

- Summary of the Application : This compound is used in the synthesis of 5-bromo-2-(difluoromethoxy)pyrimidine . Pyrimidine derivatives are important in the field of pharmaceutical chemistry .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The successful synthesis of 5-bromo-2-(difluoromethoxy)pyrimidine is an important step in the development of pharmaceutical compounds .

Application in Synthesis of 5-Bromo-2-(difluoromethoxy)benzoic Acid

- Summary of the Application : This compound is used in the synthesis of 5-Bromo-2-(difluoromethoxy)benzoic Acid . Benzoic acid derivatives are important in the field of pharmaceutical chemistry .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The successful synthesis of 5-Bromo-2-(difluoromethoxy)benzoic Acid is an important step in the development of pharmaceutical compounds .

Application in Synthesis of 5-Bromo-2-(difluoromethoxy)pyridine

- Summary of the Application : This compound is used in the synthesis of 5-Bromo-2-(difluoromethoxy)pyridine . Pyridine derivatives are important in the field of pharmaceutical chemistry .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The successful synthesis of 5-Bromo-2-(difluoromethoxy)pyridine is an important step in the development of pharmaceutical compounds .

Application in Synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine

- Summary of the Application : This compound is used in the synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine . Pyridine derivatives are important in the field of pharmaceutical chemistry .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The successful synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine is an important step in the development of pharmaceutical compounds .

Propriétés

IUPAC Name |

5-bromo-2-(difluoromethoxy)-1,3-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIBINAQRAEVEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627753 |

Source

|

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

CAS RN |

181806-67-7 |

Source

|

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

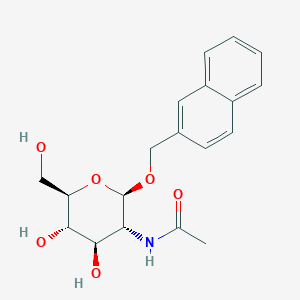

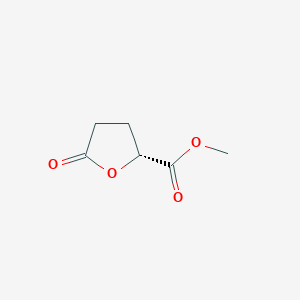

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

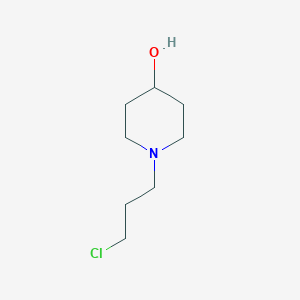

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)